molecular formula C15H22N6O B5528843 1-(2-aminoethyl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

1-(2-aminoethyl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5528843
M. Wt: 302.37 g/mol
InChI Key: JRGXHAHDJJQCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related triazole derivatives involves multiple steps, starting from base materials such as 4-chlorobenzenamine, leading to compounds with triazole cores through reactions like amide coupling, cyclization, and methylation. Conditions such as reaction temperatures and reagent ratios are meticulously optimized to achieve high yields and desired selectivity. For instance, triazole carboxamide derivatives have been synthesized with high yields, demonstrating the intricacy and efficiency of these synthetic routes (Kan, 2015).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized using techniques like NMR and X-ray diffraction, revealing intricate details about their geometry, bonding, and electronic properties. The structural elucidation of these molecules provides insights into their reactivity and potential interactions with biological targets. For example, the crystal structure and spectroscopic characterization of a related indazole derivative highlighted its molecular conformation and interactions, indicating the precision in structural analysis (Anuradha et al., 2014).

properties

IUPAC Name

1-(2-aminoethyl)-N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-11-4-6-17-13(8-11)9-12(2)20(3)15(22)14-10-21(7-5-16)19-18-14/h4,6,8,10,12H,5,7,9,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGXHAHDJJQCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC(C)N(C)C(=O)C2=CN(N=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

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